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Heptanedioic acid, monoethyl ester

Cat. No.: B8789333
M. Wt: 187.21 g/mol
InChI Key: NQYXFXWKKYGBNL-UHFFFAOYSA-M
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Description

Significance within Organic Chemistry Research

The significance of heptanedioic acid, monoethyl ester in organic chemistry research stems from its bifunctional nature. This allows for selective reactions at either the carboxylic acid or the ester end, enabling the synthesis of more complex molecules. For instance, the carboxylic acid can undergo reactions typical of its class, such as conversion to acid chlorides, amides, or other esters, while the ethyl ester group can be hydrolyzed or transesterified. This dual reactivity is crucial for creating polymers and other specialized chemical structures.

Relevance in Dicarboxylic Acid Ester Chemistry

Monoesters of dicarboxylic acids, like the monoethyl ester of heptanedioic acid, are a key subclass of dicarboxylic acid esters. researchgate.net The selective formation of a monoester from a symmetrical dicarboxylic acid is a notable achievement in organic synthesis, often requiring specific catalytic conditions to prevent the formation of the diester. rsc.org The study of these monoesters provides insights into the reactivity differences between a free carboxylic acid and an ester within the same molecule, which is fundamental to understanding and controlling polymerization and other condensation reactions. researchgate.net

Historical Perspective in Chemical Synthesis and Characterization

The synthesis of dicarboxylic acids like pimelic acid has been a subject of study for over a century, with early methods involving reactions like the hydrolysis of pentamethylene cyanide or the oxidation of larger molecules. chemdad.comorgsyn.org The preparation of its esters, including the monoethyl ester, followed as a logical extension of this research. Early methods for esterification often involved direct acid-catalyzed reactions between the dicarboxylic acid and an alcohol. orgsyn.org Over time, more refined methods have been developed to improve the selectivity and yield of the monoester. rsc.orggoogle.com Characterization techniques have also evolved, with modern spectroscopic methods providing detailed structural information.

Overview of Research Trajectories for Monoesters of Dicarboxylic Acids

Research into monoesters of dicarboxylic acids is an active area. nih.govresearchgate.net Current research often focuses on developing highly selective and environmentally benign methods for their synthesis, such as using ion-exchange resins as catalysts. rsc.org Another significant research direction is their application in the synthesis of complex molecules, including pharmaceuticals and polymers. nih.govresearchgate.net For example, monoesters of dicarboxylic acids are utilized in the synthesis of lactams, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net Furthermore, derivatives of pimelic acid are involved in the biosynthesis of essential molecules like the amino acid lysine (B10760008) and the vitamin biotin (B1667282), highlighting the biological relevance of this class of compounds. wikipedia.orgplos.orgnih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS Number 33018-91-6
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid
IUPAC Name 7-ethoxy-7-oxoheptanoic acid
Synonyms Monoethyl pimelate (B1236862), Ethyl hydrogen pimelate, Pimelic acid monoethyl ester
Purity >98.0%(GC)

This table is populated with data from sources cymitquimica.comcymitquimica.comsigmaaldrich.comtcichemicals.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15O4- B8789333 Heptanedioic acid, monoethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

7-ethoxy-7-oxoheptanoate

InChI

InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1

InChI Key

NQYXFXWKKYGBNL-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCCCC(=O)[O-]

Origin of Product

United States

Nomenclature and Structural Characterization in Research

Systematic and Common Nomenclature of Heptanedioic Acid, Monoethyl Ester

The naming of chemical compounds is governed by a set of systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every compound has a unique and unambiguous name. Additionally, many compounds possess common or trivial names that are widely used in commercial and laboratory settings.

For this compound, the IUPAC name is 7-ethoxy-7-oxoheptanoic acid . fishersci.ca This name is derived by considering the ethyl ester as the principal functional group, with the ethoxy group attached to the seventh carbon of the heptanoic acid chain, which itself is characterized by a terminal carboxylic acid group.

Common names for this compound are also prevalent in the literature and chemical catalogs. These include monoethyl heptanedioate (B1236134) , ethyl hydrogen pimelate (B1236862) , and pimelic acid monoethyl ester . fishersci.cacymitquimica.com The name "pimelic acid" is the common name for heptanedioic acid, the parent dicarboxylic acid. ontosight.aihmdb.cadrugfuture.com The use of "monoethyl" signifies that only one of the two carboxylic acid groups of pimelic acid has been esterified with ethanol (B145695).

A variety of synonyms for this compound can be found in chemical databases, such as heptanedioic acid, 1-ethyl ester and ethyl hydrogen heptane-1,7-dioate. fishersci.cacymitquimica.com

Table of Nomenclature for this compound

Nomenclature TypeName
Systematic (IUPAC) Name 7-ethoxy-7-oxoheptanoic acid fishersci.ca
Common Names Monoethyl heptanedioate cymitquimica.com
Ethyl hydrogen pimelate fishersci.cacymitquimica.com
Pimelic acid monoethyl ester fishersci.cacymitquimica.com
Other Synonyms Heptanedioic acid, 1-ethyl ester fishersci.cacymitquimica.com
Ethyl hydrogen heptane-1,7-dioate fishersci.ca

Positional Isomerism and Structural Specificity

Positional isomerism is a key consideration in the study of this compound. Due to the presence of two carboxylic acid groups in the parent molecule, heptanedioic acid, esterification with one equivalent of ethanol can result in different positional isomers.

Heptanedioic acid is a symmetrical dicarboxylic acid with a seven-carbon chain. However, the designation "monoethyl ester" does not, in itself, specify the location of the ethyl group. In this case, because the parent diacid is symmetrical, esterification at either the C1 or C7 carboxyl group results in the same molecule. Therefore, there is only one structural isomer for monoethyl heptanedioate.

The structural specificity is crucial as the position of the ester group can influence the chemical and physical properties of the molecule, as well as its reactivity in further chemical transformations. For instance, the presence of a free carboxylic acid group at one end and an ester at the other imparts an amphiphilic character to the molecule, which can be exploited in various synthetic applications.

Structural Elucidation Methodologies in Research Contexts

The unambiguous determination of the structure of this compound, and the assessment of its purity are critical steps in any research involving this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. ontosight.ai

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural analysis of organic molecules. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), signals for the methylene (B1212753) protons of the heptanedioate backbone, and a signal for the acidic proton of the carboxylic acid group. docbrown.info The chemical shifts and splitting patterns of these signals provide definitive evidence for the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a broad absorption band characteristic of the O-H stretch of the carboxylic acid group, a sharp absorption band for the C=O stretch of the ester, and another C=O stretching band for the carboxylic acid. The NIST WebBook provides reference spectra for related compounds like heptanedioic acid, which shows a broad O-H stretch and a C=O stretch. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would correspond to its molecular weight (188.22 g/mol ). fishersci.ca The fragmentation pattern can further confirm the structure by showing losses of characteristic fragments such as the ethoxy group or water. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for this analysis. nih.gov

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the compound of interest from any impurities, starting materials, or byproducts and for determining its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation and quantification of compounds in a mixture. nih.gov For the purity assessment of this compound, a suitable stationary phase (e.g., C18) and mobile phase would be chosen to achieve good separation. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. researchgate.net this compound may require derivatization to increase its volatility before GC analysis. The purity is assessed in a similar manner to HPLC, by comparing the peak area of the target compound to the total peak area.

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, ensuring its identity and purity for research applications.

Comparative Structural Analysis within the Heptanedioic Acid Family

Heptanedioic acid, also known as pimelic acid, is the parent compound of a family of related molecules that includes its salts, esters, and other derivatives. ontosight.aihmdb.cadrugfuture.comwikipedia.orgnih.govsigmaaldrich.com A comparative structural analysis of this compound with other members of this family highlights the influence of functional group modifications on their properties.

Table: Comparison of Heptanedioic Acid and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Heptanedioic Acid (Pimelic Acid)C₇H₁₂O₄ wikipedia.orgnist.gov160.17 drugfuture.comnist.govTwo terminal carboxylic acid groups. nih.gov
This compound C₉H₁₆O₄ fishersci.ca188.22 fishersci.caOne terminal carboxylic acid group and one terminal ethyl ester group.
Heptanedioic Acid, Diethyl EsterC₁₁H₂₀O₄ drugfuture.com216.27 drugfuture.comTwo terminal ethyl ester groups.
Heptanedioic Acid, Dimethyl EsterC₉H₁₆O₄ nist.gov188.22 nist.govTwo terminal methyl ester groups.

The parent compound, heptanedioic acid, is a solid at room temperature with two acidic protons. drugfuture.com Its symmetrical structure allows it to form polymers and engage in reactions at both ends of the carbon chain.

In contrast, this compound possesses both an acidic proton and an ester group, making it an unsymmetrical molecule. This asymmetry can be advantageous in stepwise synthetic strategies where one functional group needs to be selectively reacted while the other is protected or unreactive under the chosen conditions.

The diethyl and dimethyl esters of heptanedioic acid are both liquids at room temperature and lack the acidic proton of the parent acid and the monoester. drugfuture.comnist.gov This significantly alters their solubility, reactivity, and potential applications. For instance, they are less polar than the monoester and the diacid and are often used as plasticizers or in applications where the absence of an acidic proton is required.

This comparative analysis underscores how the simple modification of one or both carboxylic acid groups in heptanedioic acid leads to a family of compounds with a diverse range of physical and chemical properties, expanding their utility in various scientific and industrial domains.

Synthetic Methodologies and Strategies for Heptanedioic Acid, Monoethyl Ester

Conventional Esterification Pathways

Conventional methods for the synthesis of monoesters of dicarboxylic acids primarily rely on chemical esterification processes. These pathways, while established, often contend with challenges related to selectivity and the use of harsh reaction conditions.

Acid-Catalyzed Direct Esterification of Heptanedioic Acid with Ethanol (B145695)

The most direct route to heptanedioic acid, monoethyl ester is the Fischer-Speier esterification, which involves the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ewha.ac.krnih.govnih.gov This equilibrium-driven reaction necessitates strategies to favor the formation of the ester, typically by using an excess of the alcohol or by removing the water formed during the reaction. ewha.ac.krmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the ethanol molecule. masterorganicchemistry.com

While this method is straightforward, achieving high selectivity for the monoester over the diester can be difficult. The statistical distribution of products often leads to a mixture of unreacted dicarboxylic acid, the desired monoester, and the undesired diester, necessitating complex purification steps.

Strategies for Selective Monoesterification

To address the selectivity issue inherent in direct esterification, several strategies have been developed. One effective approach involves the use of heterogeneous catalysts, such as strongly acidic ion-exchange resins. These resins can selectively catalyze the monoesterification of symmetrical dicarboxylic acids. The selectivity is attributed to the partitioning of the dicarboxylic acid and its monoester between an aqueous layer on the resin surface and the bulk organic phase. The dicarboxylic acid is more soluble in the aqueous layer, leading to a higher rate of monoesterification compared to the subsequent esterification of the monoester.

Another strategy employs solid supports like alumina (B75360) to achieve selective monoesterification. rsc.orgresearchgate.net In this method, the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups. This leaves the other carboxyl group free to react, for instance with diazomethane, to selectively form the monomethyl ester. While this demonstrates the principle of selective protection, adaptation for ethyl ester synthesis with ethanol would require different reaction conditions.

A study on the selective monoesterification of various dicarboxylic acids using a strongly acidic ion-exchange resin (Dowex 50WX2) in a butyl formate-octane mixture demonstrated high yields of the monoester. For example, the monoesterification of a dicarboxylic acid under these conditions reached a 91% yield, while the diester yield was only 5%. This highlights the potential of using such resins to achieve high selectivity in the synthesis of monoesters like this compound.

Table 1: Selective Monoesterification of a Dicarboxylic Acid Using an Ion-Exchange Resin

Parameter Value
Dicarboxylic Acid 1 mmol
Catalyst Dowex 50WX2 (50-100 mesh)
Solvent Butyl formate-octane (1:1)
Temperature 70 °C
Monoester Yield 91%
Diester Yield 5%

Data adapted from a study on symmetrical dicarboxylic acids, demonstrating the principle of selective monoesterification.

Enzymatic and Biocatalytic Approaches

In recent years, enzymatic and biocatalytic methods have emerged as promising green alternatives to conventional chemical synthesis. These approaches offer high selectivity under mild reaction conditions, reducing the environmental impact and simplifying product purification. nih.govnih.gov

Whole-Cell Biocatalysis for Related Dicarboxylic Acid Monoesters

Whole-cell biocatalysis presents an innovative approach for the production of dicarboxylic acid monoesters. This method utilizes genetically engineered microorganisms to perform multi-step syntheses in a single pot. For instance, research has demonstrated the production of mono-ethyl esters of medium-chain dicarboxylic acids (C6, C8, and C9) using engineered Escherichia coli. researchgate.netresearchgate.net This was achieved by combining an acyl-CoA ligase and an alcohol acyltransferase with an ω-oxidation pathway. researchgate.net

In this system, a fatty acid is first esterified to its ethyl ester, which is then ω-oxidized to yield the corresponding mono-ethyl dicarboxylic acid. researchgate.netresearchgate.net While this specific study did not include heptanedioic acid (a C7 dicarboxylic acid), the results for the C6, C8, and C9 analogues strongly suggest the feasibility of this approach for producing monoethyl heptanedioate (B1236134). For example, the whole-cell biocatalytic conversion of nonanoic acid (C9) resulted in the production of mono-ethyl azelate with a molar yield of 0.75. researchgate.netresearchgate.net This demonstrates the high efficiency and potential of whole-cell systems for the selective synthesis of dicarboxylic acid monoesters. The stability and productivity of these whole-cell biocatalysts are critical factors for their industrial application. researchgate.net

Table 2: Whole-Cell Biocatalytic Production of Mono-ethyl Dicarboxylic Acids

Substrate Fatty Acid Product Mono-ethyl Dicarboxylic Acid Molar Yield
Hexanoic Acid (C6) Mono-ethyl adipate (B1204190) Data not specified
Octanoic Acid (C8) Mono-ethyl suberate (B1241622) Data not specified
Nonanoic Acid (C9) Mono-ethyl azelate 0.75

Data from a study on the whole-cell biocatalysis of medium-chain fatty acids, indicating the potential for heptanedioic acid monoethyl ester synthesis. researchgate.netresearchgate.net

Lipase-Catalyzed Esterification and Hydrolysis

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. masterorganicchemistry.comjmbfs.org This versatility makes them ideal biocatalysts for the selective synthesis of esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used due to their high activity, stability, and broad substrate specificity. ewha.ac.krrsc.org The enzymatic esterification is typically carried out in an organic solvent to shift the equilibrium towards synthesis. researchgate.net

The selective monoesterification of a dicarboxylic acid using a lipase relies on the enzyme's ability to differentiate between the two carboxylic acid groups or between the dicarboxylic acid and the resulting monoester. Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the economic feasibility of the process. researchgate.net

Investigation of Enzyme Specificity and Efficiency

The efficiency and selectivity of lipase-catalyzed esterification are highly dependent on the specific enzyme used, the reaction conditions (e.g., temperature, solvent), and the structure of the substrates. ewha.ac.krresearchgate.net Lipases exhibit chemo-, regio-, and enantio-selectivities that can be exploited for specific synthetic transformations. mdpi.com For instance, the active site of CALB has a well-defined structure that allows it to accommodate certain substrates while excluding others, leading to high selectivity. researchgate.netnih.gov

Research into the engineering of lipases, through techniques like site-directed mutagenesis, aims to improve their selectivity and efficiency for specific reactions. ewha.ac.kr For example, modifications to the substrate-binding site of CALB have been shown to enhance its selectivity for the monoacylation of diols. researchgate.net Such advancements in protein engineering hold significant promise for developing highly efficient biocatalysts for the targeted synthesis of compounds like this compound.

While specific data on the lipase-catalyzed synthesis of this compound is limited, studies on similar dicarboxylic acids provide valuable insights. For example, the lipase-catalyzed esterification of adipic acid with ethanol has been investigated, demonstrating the principle of enzymatic monoester synthesis. The optimization of reaction parameters such as enzyme loading, temperature, and substrate molar ratio is crucial for maximizing the yield and selectivity of the desired monoester.

Table 3: Factors Influencing Lipase-Catalyzed Esterification

Parameter Influence on Reaction
Enzyme Source and Form Determines specificity, activity, and stability. Immobilization facilitates reuse.
Solvent Affects enzyme activity and reaction equilibrium. Non-polar solvents are often preferred.
Temperature Influences reaction rate and enzyme stability.
Substrate Concentration High concentrations can lead to substrate inhibition.
Water Activity Crucial for maintaining enzyme conformation and activity in non-aqueous media.

Alternative Synthetic Routes and Methodological Innovations

Beyond classical Fischer esterification, researchers have explored alternative and more refined strategies for the synthesis of this compound. These methods often aim to improve selectivity, yield, and environmental compatibility.

Derivatization from Heptanedioic Acid Derivatives

One effective strategy for achieving mono-esterification involves the use of heptanedioic acid derivatives, such as its anhydride (B1165640). The reaction of a cyclic anhydride with an alcohol is a well-established method for the regioselective synthesis of monoesters.

The synthesis of monoethyl pimelate (B1236862) can be achieved by reacting pimelic anhydride with ethanol. This reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is typically carried out under mild conditions and can be catalyzed by either acid or base. For instance, the reaction can be performed in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction. researchgate.net The general mechanism involves the alcohol attacking a carbonyl group, leading to a tetrahedral intermediate which then collapses to form the monoester and a carboxylic acid. libretexts.orglibretexts.orgyoutube.com

While specific data for the direct synthesis of monoethyl heptanedioate from its anhydride is not extensively detailed in readily available literature, the principle is demonstrated in the synthesis of other dicarboxylic acid monoesters. For example, the reaction of pyromellitic dianhydride with 2-hydroxyethyl methacrylate (B99206) proceeds to form a monoester, highlighting the utility of the anhydride route. researchgate.net

A key advantage of this method is the inherent 1:1 stoichiometry of the reaction between the anhydride and the alcohol, which theoretically prevents the formation of the diester and simplifies purification.

Table 1: General Conditions for Monoester Synthesis from Anhydrides

ParameterConditionSource
Reactants Dicarboxylic Anhydride, Alcohol researchgate.netlibretexts.org
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) researchgate.net
Catalyst 4-Dimethylaminopyridine (DMAP) (optional) researchgate.net
Temperature Room Temperature to Mild Heating researchgate.net

Emerging Green Chemistry Synthesis Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. For the synthesis of this compound, enzymatic and heterogeneous catalytic approaches are at the forefront of these innovations.

Enzymatic Synthesis:

Lipases, a class of enzymes that catalyze the hydrolysis of esters in aqueous environments, can be ingeniously employed to catalyze esterification reactions in non-aqueous or micro-aqueous media. nih.gov This biocatalytic approach offers high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions, and reduced environmental impact. nih.gov

Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a particularly effective and widely used biocatalyst for esterification reactions. nih.govfrontiersin.orgresearchgate.netrsc.org It has been successfully used in the synthesis of various monoesters of dicarboxylic acids. The enzyme's active site can differentiate between the two carboxylic acid groups of a dicarboxylic acid, leading to selective mono-esterification.

For the synthesis of monoethyl pimelate, pimelic acid and ethanol would be incubated with an immobilized lipase such as CALB in a suitable organic solvent. The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, are crucial for optimizing the yield and selectivity of the monoester. For instance, in the lipase-catalyzed production of pinolenic acid concentrate, optimal conditions were found to be a temperature of 45 °C and a specific molar ratio of oil to ethanol. nih.gov While specific data for heptanedioic acid is sparse, the general parameters for lipase-catalyzed monoesterification are well-documented.

Table 2: Typical Parameters for Lipase-Catalyzed Monoesterification

ParameterTypical Range/ConditionSource
Enzyme Immobilized Candida antarctica lipase B (CALB) nih.govfrontiersin.orgresearchgate.net
Reactants Dicarboxylic Acid, Alcohol nih.gov
Solvent Toluene, Hexane, or Solvent-free nih.gov
Temperature 30 - 60 °C nih.gov
Molar Ratio (Acid:Alcohol) Varied to optimize selectivity nih.gov
Water Activity (aw) Controlled to favor synthesis over hydrolysis nih.gov

Heterogeneous Catalysis:

The use of solid acid catalysts offers a green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. Solid acids are generally non-corrosive, reusable, and lead to cleaner reaction profiles.

Ion-exchange resins have been shown to be effective catalysts for the selective monoesterification of symmetrical dicarboxylic acids. rsc.org The higher rate of esterification of the dicarboxylic acid compared to the resulting monocarboxylic acid on the resin surface is believed to be the reason for the high selectivity. rsc.org

Another promising approach involves the use of bifunctional alumina catalysts for the selective monomethylation of linear dicarboxylic acids. rsc.org The selectivity is attributed to a balanced acidity and basicity of the catalyst surface. Although this study focused on methylation, the principle could potentially be extended to ethylation.

These emerging green methodologies demonstrate a significant step towards more sustainable and efficient production of this compound, aligning with the broader goals of modern chemical synthesis.

Chemical Reactivity and Mechanistic Studies of Heptanedioic Acid, Monoethyl Ester

Hydrolytic Processes and Reaction Kinetics

Hydrolysis of the ester functional group in heptanedioic acid, monoethyl ester can be achieved under acidic, basic, or enzymatic conditions, each proceeding through distinct mechanisms and exhibiting different reaction kinetics. The process results in the cleavage of the ethyl ester to yield heptanedioic acid and ethanol (B145695). vulcanchem.com

The acid-catalyzed hydrolysis of this compound is a reversible reaction that reaches an equilibrium state. libretexts.org The reaction is typically carried out by heating the ester with water in the presence of a strong mineral acid, such as dilute sulfuric or hydrochloric acid, which acts as a catalyst. libretexts.org

The accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net The process is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of an ethanol molecule to yield the protonated carboxylic acid. Finally, deprotonation by a water molecule regenerates the acid catalyst and forms heptanedioic acid. libretexts.org

Kinetically, the reaction is considered a pseudo-first-order process because it is typically performed with a large excess of water, rendering the water concentration effectively constant throughout the reaction. Therefore, the rate of hydrolysis is primarily dependent on the concentration of the ester and the acid catalyst.

Table 1: Key Aspects of Acid-Catalyzed Hydrolysis

Feature Description
Reaction This compound + H₂O ⇌ Heptanedioic acid + Ethanol
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)
Mechanism AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)
Kinetics Pseudo-first-order
Key Intermediate Protonated tetrahedral intermediate

| Reversibility | Yes, the reverse reaction is Fischer esterification. |

The hydrolysis of this compound under basic conditions is known as saponification. This process is effectively irreversible and is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.commasterorganicchemistry.com

From a kinetics perspective, saponification is a second-order reaction, being first-order with respect to the concentration of the ester and first-order with respect to the concentration of the hydroxide ion.

Table 2: Key Aspects of Base-Catalyzed Hydrolysis (Saponification)

Feature Description
Reaction This compound + OH⁻ → Heptanedioate (B1236134) + Ethanol
Reagent Strong bases (e.g., NaOH, KOH)
Mechanism Nucleophilic acyl substitution
Kinetics Second-order
Key Intermediate Tetrahedral intermediate

| Reversibility | No, due to the final irreversible acid-base step. masterorganicchemistry.com |

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of the ester bond in this compound with high specificity and under mild conditions (pH and temperature). nih.govwikipedia.org These biocatalytic reactions are of significant interest for green chemistry applications.

Lipases and esterases are serine hydrolases, meaning their catalytic activity relies on a key serine residue within the enzyme's active site. jmbfs.org The hydrolysis mechanism typically involves the formation of an acyl-enzyme intermediate. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon. This is often facilitated by a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, aspartate) within the active site. The resulting tetrahedral intermediate collapses, releasing ethanol and forming a covalent acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the heptanedioic acid product. wikipedia.org

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the specific enzyme used, pH, temperature, and the presence of organic solvents which can affect enzyme conformation and substrate solubility. researchgate.netnih.gov For instance, lipases from different sources, such as Candida rugosa or pig liver esterase (PLE), exhibit different substrate specificities and reaction rates. nih.govwikipedia.org

Reduction and Oxidation Transformations

The presence of both an ester and a carboxylic acid allows for selective reduction or oxidation reactions, providing pathways to various other difunctional or monofunctional compounds.

The differential reactivity of the ester and carboxylic acid groups towards various reducing agents allows for selective transformations.

Reduction of Both Groups: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid functionalities to their corresponding primary alcohols. This reaction would convert this compound into 1,7-heptanediol. khanacademy.orglibretexts.org

Selective Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced in the presence of the ester using borane (B79455) (BH₃), typically complexed with tetrahydrofuran (B95107) (THF). khanacademy.org This would yield 7-hydroxyheptanoic acid, ethyl ester.

Selective Reduction of the Ester: The ester group can be selectively reduced to an aldehyde using diisobutylaluminum hydride (DIBALH), particularly at low temperatures such as -78 °C to prevent over-reduction. libretexts.orglibretexts.org This reaction would produce 7-oxoheptanoic acid. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce either esters or carboxylic acids. khanacademy.orglibretexts.org

Table 3: Selective Reduction of this compound

Reagent Functional Group Targeted Product
LiAlH₄ Ester and Carboxylic Acid 1,7-Heptanediol
BH₃·THF Carboxylic Acid 7-Hydroxyheptanoic acid, ethyl ester
DIBALH (-78 °C) Ester 7-Oxoheptanoic acid

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions.

One potential pathway is the oxidative cleavage of the ester group. Certain enzyme systems, like cytochrome P-450, can catalyze the oxidative cleavage of carboxylic esters. nih.gov The mechanism is believed to involve the abstraction of a hydrogen atom from the α-carbon of the alcohol portion of the ester. For an ethyl ester, this would lead to the formation of heptanedioic acid and acetaldehyde. nih.gov

Another possibility is the oxidative degradation of the aliphatic carbon chain. In biological systems, dicarboxylic acids can undergo ω-oxidation followed by β-oxidation from both ends, leading to shorter-chain dicarboxylic acids. hmdb.ca In a laboratory setting, strong oxidizing agents could potentially cleave the C-C bonds, leading to a mixture of smaller dicarboxylic acids, such as adipic acid and succinic acid, although this would likely require harsh conditions and lack selectivity. The use of specific catalysts, such as tungstic acid with hydrogen peroxide, is a known method for the oxidative cleavage of C=C double bonds, but its application to saturated chains is less straightforward. mdpi.com

Functionalization Reactions and Derivatization Chemistry

The presence of two distinct functional groups in this compound allows for a range of chemical transformations. The carboxylic acid can undergo reactions typical of its class, such as amide bond formation, while the ester group can be subjected to hydrolysis, reduction, or reaction with organometallic reagents.

Amide Coupling Reactions

The carboxylic acid moiety of this compound can be readily converted to an amide through various coupling methods. These reactions involve the activation of the carboxylic acid followed by the addition of a primary or secondary amine.

Commonly used coupling reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions like racemization. fishersci.co.ukpeptide.com The general scheme for amide formation involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the desired amide. fishersci.co.uk

A notable application of this chemistry is in the synthesis of suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor. nih.govnih.gov In a multi-step synthesis, the related monomethyl suberate (B1241622) is coupled with aniline (B41778). nih.gov This reaction can be carried out using various coupling agents. For instance, the use of EDC in combination with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the formation of the amide bond. nih.gov

Coupling Reagent SystemAmineProductNotes
EDC, HOBtPrimary or Secondary AmineN-substituted-7-ethoxy-7-oxoheptanamideCommon for peptide synthesis; minimizes racemization. fishersci.co.ukpeptide.com
DCC, NHSPrimary or Secondary AmineN-substituted-7-ethoxy-7-oxoheptanamideDCC byproduct (DCU) is insoluble and easily removed. fishersci.co.uk
HATU, DIEAPrimary or Secondary AmineN-substituted-7-ethoxy-7-oxoheptanamideHighly efficient and fast-acting coupling agent. peptide.com
SOCl₂, BasePrimary or Secondary AmineN-substituted-7-ethoxy-7-oxoheptanamideInvolves the formation of an intermediate acyl chloride. fishersci.co.uk

Elaboration at the Carboxylic Acid Moiety

Beyond amide formation, the carboxylic acid group of this compound can undergo other transformations.

One such reaction is the reduction of the carboxylic acid to a primary alcohol. However, selective reduction of a carboxylic acid in the presence of an ester is challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both functional groups. libretexts.org Therefore, protection of the ester group would be necessary before attempting the reduction of the carboxylic acid.

Another possibility is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk This acyl chloride is a more reactive intermediate that can then be used in a variety of subsequent reactions, including Friedel-Crafts acylation or reaction with organocadmium or organocuprate reagents.

Elaboration at the Ester Moiety

The ethyl ester group of this compound can also be selectively modified.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, yielding heptanedioic acid. vulcanchem.com Basic hydrolysis, or saponification, is often preferred as it is generally faster and less prone to side reactions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 7-hydroxyheptanoic acid, provided the carboxylic acid end of the molecule is protected or the reaction conditions are carefully controlled. libretexts.orgyoutube.com Notably, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org A milder reducing agent, diisobutylaluminum hydride (DIBALH), can be used to reduce the ester to an aldehyde, which would result in 7-oxoheptanoic acid. libretexts.org This reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. libretexts.org

Reaction with Organometallic Reagents: The ester can react with Grignard reagents (R-MgX) to form tertiary alcohols. This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst.

ReagentProductReaction Type
LiAlH₄7-hydroxyheptanoic acid (with protection of the acid)Reduction
DIBALH, -78 °C7-oxoheptanoic acidReduction
Grignard Reagent (R-MgX)Tertiary AlcoholGrignard Reaction
R'-OH, H⁺ or OH⁻Heptanedioic acid, mono-R'-esterTransesterification
H₂O, H⁺ or OH⁻Heptanedioic acidHydrolysis vulcanchem.com

Applications in Chemical Research and Development

Role as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, the compound provides a seven-carbon linker that can be incorporated into larger molecules. Its utility is demonstrated in the synthesis of active pharmaceutical ingredients (APIs) and specialized chemical reagents. For instance, derivatives of pimelic acid are fundamental to the synthesis of the cholesterol-lowering drug, Bempedoic acid. semanticscholar.orgnrochemistry.comlupinepublishers.com The synthetic routes for this complex API utilize a pimelate-derived backbone, underscoring the importance of this chemical structure in modern medicinal chemistry. semanticscholar.orglupinepublishers.comchemicalbook.com

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science to enhance properties like metabolic stability and bioavailability. While heptanedioic acid, monoethyl ester serves as a versatile bifunctional precursor amenable to a wide range of chemical transformations, its specific documented use in the direct synthesis of fluorinated compounds is not prominently detailed in current research. However, its fundamental structure represents a potential starting point for creating novel fluorinated analogues through established chemical reactions.

The bifunctional nature of this compound makes it a suitable candidate for use as a linker in peptide chemistry. The carboxylic acid terminus can be coupled to the N-terminus of a peptide or an amino acid side chain using standard peptide coupling techniques. Subsequently, the ethyl ester can be hydrolyzed to reveal a second carboxylic acid, which can then be attached to another molecule or a solid support. This strategy allows for the creation of peptide conjugates or analogues with modified properties, although specific, widely-cited examples of its use for this exact purpose remain specialized.

The most distinct advantage of this compound is its role as a building block for multifunctional compounds where its two ends are used in sequential reactions. A clear example is in the development of heterogeneous photosensitizers. acs.org In one study, monoethyl pimelate (B1236862) was used as a linker to covalently attach a thioxanthone-based photosensitizer to a 3-aminopropyl silica (B1680970) gel support. acs.org The carboxylic acid end of the monoester was first reacted with the photosensitizer molecule via an amide bond. acs.org In a subsequent step, the terminal ethyl ester was hydrolyzed to a carboxylic acid, which was then used to anchor the entire assembly to the solid support. acs.org This demonstrates the compound's utility in precisely constructing complex, functional systems.

Component 1 Linker Component 2 Application Reference
Thioxanthone derivativeThis compound3-aminopropyl silica gelImmobilized photosensitizer for chemical reactions acs.org
Ethyl isobutyrate derivativePimelic acid backboneEthyl isobutyrate derivativeSynthesis of Bempedoic acid (hypercholesterolemia drug) semanticscholar.orglupinepublishers.com

Research in Polymer and Material Science Precursors

In material science, dicarboxylic acids and their esters are fundamental monomers for the production of polyesters and polyamides. The study of related monoesters, such as ethyl hydrogen suberate (B1241622) (the C8 analogue), highlights their application as intermediates for polymers and plasticizers. This suggests similar potential for this compound due to its comparable chemical structure.

There is growing interest in using mono- and di-esters of dicarboxylic acids for creating biodegradable polymers, particularly for biomedical applications like drug delivery systems. Research into the biocatalytic production of mono-ethyl dicarboxylic acids has shown that these molecules are valuable precursors. researchgate.net Specifically, the subsequent conversion of these monoesters into di-esters creates monomers that are highly suitable for polymerization processes. researchgate.net The use of di-esters is often preferred in polycondensation reactions because the release of a volatile alcohol, rather than water, helps to drive the reaction toward polymer formation. researchgate.net

Plasticizers are additives used to increase the flexibility and durability of materials. Dicarboxylic acid esters are a major class of plasticizers. By analogy with closely related compounds like ethyl hydrogen suberate, which is used in the production of plasticizers, this compound is also explored as a precursor for such applications. Its linear carbon chain and terminal functional groups allow for the synthesis of larger ester molecules that can be incorporated into polymer matrices to modify their physical properties.

Catalysis and Reaction Optimization Studies

The bifunctional nature of monoethyl heptanedioate (B1236134) makes it an interesting substrate and intermediate in the study of catalytic processes, particularly in esterification and transesterification reactions.

Investigation of Catalytic Systems for Esterification and Transesterification

The selective synthesis of monoesters of dicarboxylic acids like heptanedioic acid presents a challenge due to the potential for the formation of diesters. Research into catalytic systems that can favor the formation of the monoethyl ester is crucial for its efficient production.

One approach involves the use of ion-exchange resins as catalysts. Studies on the selective monoesterification of symmetrical dicarboxylic acids, including pimelic acid (heptanedioic acid), have demonstrated the effectiveness of strongly acidic ion-exchange resins. These solid acid catalysts can facilitate the reaction between the dicarboxylic acid and an alcohol, such as ethanol (B145695), to selectively yield the monoester. The selectivity is often attributed to the differential solubility and adsorption of the dicarboxylic acid, monoester, and diester on the wet surface of the resin, which can favor the formation and desorption of the monoester product.

Enzymatic catalysis offers another highly selective route to monoethyl heptanedioate. Lipases, in particular, have been widely investigated for their ability to catalyze esterification and transesterification reactions with high chemo- and regioselectivity. In the context of dicarboxylic acids, lipases can be employed to catalyze the reaction between the diacid and an alcohol. By carefully controlling the reaction conditions, such as the choice of enzyme, solvent, and reaction time, it is possible to achieve high yields of the desired monoester while minimizing the formation of the diester. The mild reaction conditions associated with enzymatic catalysis are also advantageous, often leading to cleaner reactions with fewer byproducts.

The development of efficient catalytic systems is often accompanied by optimization studies to maximize the yield and selectivity of the desired product. These studies typically involve a systematic investigation of various reaction parameters.

ParameterDescriptionTypical Range/Conditions Investigated
Catalyst Type Different catalysts are tested for their activity and selectivity.Ion-exchange resins (e.g., Amberlyst), Lipases (e.g., Candida antarctica lipase (B570770) B), solid acid catalysts.
Catalyst Loading The amount of catalyst used can influence the reaction rate and selectivity.Varies depending on the catalyst and reaction scale.
Reactant Molar Ratio The ratio of dicarboxylic acid to alcohol affects the product distribution.Often an excess of one reactant is used to drive the equilibrium.
Temperature Reaction temperature impacts the reaction rate and catalyst stability.Typically ranges from room temperature to moderately elevated temperatures.
Solvent The choice of solvent can affect reactant solubility and catalyst performance.A variety of organic solvents or solvent-free systems may be explored.
Reaction Time The duration of the reaction is monitored to determine the optimal point for product isolation.Varies from hours to days depending on the catalytic system.

This table provides a general overview of parameters typically optimized in the catalytic synthesis of monoesters.

Mechanistic Probes in Reaction Pathway Elucidation

The distinct reactivity of the two functional groups in monoethyl heptanedioate—the carboxylic acid and the ester—allows it to serve as a valuable mechanistic probe in the study of reaction pathways. By observing how this molecule behaves under specific reaction conditions, chemists can gain insights into the step-by-step sequence of bond-breaking and bond-forming events that constitute a chemical transformation.

Furthermore, by isotopically labeling either the carbonyl carbon of the ester group or the carboxylic acid group, researchers can trace the fate of these specific atoms throughout a reaction. This technique, known as isotopic labeling , is a powerful tool for elucidating reaction mechanisms. For example, in a transesterification reaction, labeling the ethyl group of monoethyl heptanedioate could help track the exchange of alkoxy groups and provide definitive evidence for the proposed mechanism.

Kinetic studies are another area where monoethyl heptanedioate can be employed as a mechanistic probe. By monitoring the rate of disappearance of the monoester or the rate of formation of subsequent products, detailed information about the reaction kinetics can be obtained. This data can be used to derive rate laws, determine activation energies, and ultimately support or refute a proposed reaction mechanism. The ability to independently study the reactivity of the carboxylic acid and ester functionalities within the same molecule provides a unique opportunity to dissect complex reaction networks.

While specific, detailed studies explicitly using monoethyl heptanedioate as a mechanistic probe in non-biological chemical reactions are not extensively documented in publicly available literature, its structural attributes make it an ideal candidate for such investigations. The principles of using bifunctional molecules and isotopic labeling are well-established in physical organic chemistry for the elucidation of reaction pathways.

Role in Biochemical and Biological Research Systems

Substrate Specificity and Enzyme Kinetics Investigations

The utility of heptanedioic acid, monoethyl ester in biochemical studies often stems from its ability to interact with enzymes that process fatty acids and their derivatives. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and substrate preferences.

Interactions with Acyl-ACP Synthetase (AasS) and Related Enzymes

Acyl-ACP Synthetases (AasS) are enzymes that play a crucial role in activating free fatty acids by ligating them to an acyl carrier protein (ACP), a central player in fatty acid synthesis. Research has shown that AasS from various organisms, such as Vibrio harveyi, can exhibit broad substrate specificity. nih.gov While these enzymes are typically inactive with dicarboxylic acids due to the presence of a second carboxyl group that likely hinders entry into the enzyme's hydrophobic active site, the monoester form, such as this compound, can circumvent this limitation. nih.gov

The esterification of one of the carboxyl groups effectively "masks" its charge, allowing the molecule to be recognized and processed by AasS. This interaction is critical for its function as a surrogate substrate, enabling researchers to introduce it into enzymatic pathways that would otherwise be inaccessible to the free dicarboxylic acid. The binding of a similar compound, pimelic acid monoethyl ester, to Acyl-ACP Synthetase has been structurally characterized, providing a model for how this compound would interact with the enzyme.

Role as a Surrogate Substrate in Biosynthetic Pathways

The ability of this compound to be activated by AasS allows it to function as a surrogate substrate, effectively hijacking biosynthetic pathways. Once converted to its acyl-ACP thioester, it can be utilized by the downstream enzymes of fatty acid synthesis. This strategy has been particularly insightful in studying the biosynthesis of biotin (B1667282). nih.gov

In organisms like Escherichia coli, the synthesis of the pimeloyl moiety of biotin is a complex process that is integrated with fatty acid synthesis. nih.gov By providing dicarboxylic acid monoesters like the monoethyl ester of heptanedioic acid, researchers can bypass the initial, often complex, steps of this pathway. This allows for the direct investigation of the subsequent enzymatic reactions in the biotin synthesis cascade. This approach has been instrumental in elucidating the function of enzymes involved in biotin ring assembly. nih.gov

Probing Metabolic Pathways and Biochemical Processes

Beyond studying individual enzymes, this compound and its analogs are employed to probe the intricacies of entire metabolic pathways and to model metabolic disruptions.

Studies on Fatty Acid Biosynthesis and Elongation Cycles

The introduction of this compound into the fatty acid synthesis (FAS) pathway serves as a powerful method to study the elongation cycles. Once activated to its acyl-ACP form, it can act as a primer for further two-carbon additions by the FAS machinery. This allows for detailed investigation of the individual steps of condensation, reduction, dehydration, and a second reduction that constitute each elongation cycle. ditki.com

By using this "unnatural" primer, scientists can analyze the substrate specificity of the various enzymes within the FAS complex and how the system handles dicarboxylic acid intermediates. This can reveal important details about the regulation and mechanics of fatty acid chain elongation.

Research ApplicationInvestigated ProcessKey Findings
Introduction of dicarboxylic acid monoesters into FASFatty acid chain elongationDemonstrates the ability of the FAS machinery to process "unnatural" dicarboxylic substrates, providing insights into enzyme specificity.
Use in mutant strains lacking early pathway enzymesBypassing initial biosynthetic stepsAllows for the focused study of later, specific enzymatic reactions in the pathway.

Investigation of Biotin Biosynthesis Mechanisms

The biosynthesis of biotin, an essential vitamin, is intricately linked to fatty acid metabolism. nih.gov A key precursor for biotin is pimelic acid, a seven-carbon dicarboxylic acid. In many bacteria, the synthesis of this precursor is a modified version of the fatty acid synthesis pathway. nih.govnih.govillinois.edu

Studies have shown that bacterial strains with mutations in the early steps of pimelate (B1236862) synthesis (e.g., ΔbioC mutants) are unable to produce biotin. However, their growth can be rescued by supplementing the culture medium with dicarboxylic acid monoesters, such as pimelic acid monomethyl ester. nih.gov This monoester is activated by AasS and enters the pathway, bypassing the genetic defect. nih.gov this compound, as a close structural analog, is expected to function similarly, providing a chemical tool to dissect the later stages of biotin synthesis. This approach has been crucial in confirming the proposed "hijacking" of the fatty acid synthesis pathway for biotin production. nih.gov

Experimental SystemCompound Used (Analog)ObservationImplication
E. coli ΔbioC mutantPimelic acid monomethyl esterRescue of biotin-dependent growthDemonstrates that dicarboxylic acid monoesters can serve as precursors for biotin synthesis, bypassing early enzymatic steps.
In vitro biotin synthesis assaysDicarboxylic acid monoestersFormation of biotin pathway intermediatesConfirms the role of these compounds as substrates for the downstream enzymes of the biotin synthesis pathway.

Modeling of Metabolic Disruptions (e.g., Fatty Acid Oxidation)

Disorders of fatty acid oxidation (FAO) are a group of inherited metabolic diseases characterized by the body's inability to break down fatty acids for energy. nih.gov This leads to the accumulation of fatty acid intermediates and a state of energy deficiency. In some of these conditions, an alternative metabolic route known as ω-oxidation becomes more active, leading to the production and urinary excretion of dicarboxylic acids. nih.gov

While direct studies using this compound to model FAO disorders are not extensively documented, the general principle of using dicarboxylic acids to understand these conditions is established. The administration of dicarboxylic acids can mimic some of the metabolic consequences of FAO disorders, allowing researchers to study their downstream effects on cellular function and energy homeostasis. This can aid in understanding the pathophysiology of these diseases and in developing potential therapeutic strategies.

Compound ClassRelevance to Metabolic DisordersResearch Focus
Dicarboxylic AcidsElevated in Fatty Acid Oxidation DisordersUnderstanding the metabolic fate and potential toxicity of accumulated dicarboxylic acids.
Dicarboxylic Acid MonoestersPotential tools for introducing specific dicarboxylic acids into cellular pathwaysInvestigating the enzymatic processing and downstream effects of specific dicarboxylic acid species.

Model Compound for Biological Systems Research

The unique bifunctional nature of this compound makes it an effective tool for investigating fundamental biological and biochemical mechanisms.

Studies of Ester Hydrolysis in Biological Mimics

The hydrolysis of esters is a fundamental reaction in numerous biological processes, from drug metabolism to neurotransmission. This compound serves as a model substrate in studies aimed at elucidating the mechanisms of ester hydrolysis in environments that mimic biological systems. While specific studies on the hydrolysis of this compound are not extensively documented in publicly available research, the principles of ester hydrolysis observed with related compounds can be extrapolated. For instance, studies on the hydrolysis of other dicarboxylic acid monoesters provide insights into how factors such as pH, temperature, and the presence of catalysts influence the rate and pathway of hydrolysis. Research on compounds like muconic acid esters, considered bio-based acrylate (B77674) mimics, highlights the importance of the ester group in polymerization and degradation studies, processes that are mechanistically related to hydrolysis. rsc.orgresearchgate.net

Interplay with Cellular Processes in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for understanding protein function and interaction. While direct proteomics research singling out this compound is limited, its structural motifs are relevant to the study of cellular processes. The ester and carboxylic acid groups can interact with the active sites of various enzymes, potentially influencing their activity. For example, in studies of metabolic pathways, molecules with similar structures are used to probe enzyme-substrate interactions and map metabolic fluxes. The interplay of such compounds with cellular machinery can reveal novel regulatory mechanisms and potential targets for therapeutic intervention.

In Vitro Biological Activity Studies (Non-Clinical)

The potential biological activities of this compound have been a subject of interest in non-clinical in vitro research, particularly in the areas of oncology and drug delivery.

Evaluation of Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Cell LineCancer TypeFindings for Related Dicarboxylic Acid Monoesters
HeLa Cervical CancerLupeol (B1675499) dicarboxylic acid monoester derivatives showed potent antitumor activities. nih.gov
MCF-7 Breast CancerNo specific data available for dicarboxylic acid monoesters from the provided context.
A549 Lung CarcinomaLupeol dicarboxylic acid monoester derivatives exhibited high activity against this cell line. nih.gov

Exploration of Potential for Drug Delivery Systems (Polymer-based)

Polymer-based drug delivery systems offer a promising approach to enhance the efficacy and reduce the side effects of therapeutic agents. The structure of this compound makes it a candidate for incorporation into such systems. The carboxylic acid group can be used to link the molecule to a polymer backbone, while the ester group can be designed for controlled hydrolysis to release a therapeutic agent. pH- and ion-sensitive polymers are often employed for targeted drug delivery. nih.gov For example, polymers containing carboxyl groups can be designed to be insoluble at the low pH of the stomach but soluble in the more neutral pH of the intestine. While direct applications of this compound in this context are yet to be widely reported, its properties align with the principles of designing prodrugs or polymer-drug conjugates for targeted release. The development of nanotechnology-based approaches for drug delivery has shown significant potential for improving the therapeutic effect of various agents. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation of heptanedioic acid, monoethyl ester from complex matrices and for its precise quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of a polar carboxylic acid group and a relatively high molecular weight, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is mandatory to convert the non-volatile monoester into a more volatile and thermally stable derivative. researchgate.net This process also serves to improve chromatographic peak shape and enhance sensitivity.

The most common derivatization strategies for compounds containing carboxylic acid functional groups are silylation and esterification.

Silylation: This is a widely used derivatization technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. researchgate.netinstanano.com The resulting TMS ester is significantly more volatile and amenable to GC analysis. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent. researchgate.net

Esterification: In this approach, the carboxylic acid group is converted into an ester, often a methyl or butyl ester. For instance, using butanolic HCl to form butyl esters of dicarboxylic acids has been shown to be an effective derivatization method prior to LC-MS/MS analysis, a principle that also applies to GC-MS. nih.gov

Following derivatization, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase. The mass spectrometer then detects the derivatized monoethyl heptanedioate (B1236134), providing a mass spectrum that can be used for identification and quantification. The fragmentation pattern in the mass spectrum is characteristic of the derivatized molecule and can be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of polar and non-volatile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization. researchgate.net However, to enhance sensitivity and improve chromatographic retention on reverse-phase columns, derivatization is sometimes employed. nih.gov

A common strategy involves derivatizing the carboxylic acid group to introduce a readily ionizable moiety, thereby increasing the response in the mass spectrometer. nih.gov For example, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) has been successfully used for the analysis of carboxylic acids in biological matrices. researchgate.net Another approach is charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr), which has been shown to significantly improve the detection of dicarboxylic acids. chromatographyonline.com

In a typical LC-MS/MS method for dicarboxylic acids, separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier such as methanol (B129727) or acetonitrile. thermofisher.comnist.gov The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, which is particularly useful for quantifying low levels of the analyte in complex samples. nih.govnih.gov This targeted approach allows for the precise measurement of the parent ion to specific product ion transitions.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Validation

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of synthesized compounds and for validating reaction yields. mjcce.org.mkbohrium.compensoft.net For this compound, which lacks a strong chromophore, direct UV detection can be challenging, especially at low concentrations. The carboxylic acid group itself provides some UV absorbance at low wavelengths, typically around 210 nm. mjcce.org.mkscispace.com

To overcome the limitation of low UV absorbance, derivatization can be employed to attach a UV-active or fluorescent tag to the carboxylic acid group. Reagents such as 2-bromoacetophenone (B140003) (phenacyl bromide) can be used to create highly UV-absorbing derivatives. pensoft.net

A typical HPLC method for the analysis of organic acids involves a reversed-phase C18 column with an isocratic or gradient mobile phase. mjcce.org.mkbohrium.comscispace.com An acidified aqueous mobile phase, for instance, a dilute solution of phosphoric acid, is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. mjcce.org.mkscispace.com

Method validation for purity and yield determination by HPLC typically includes the assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mjcce.org.mkbohrium.compensoft.net

Validation Parameter Description
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. mjcce.org.mkbohrium.com
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mjcce.org.mkbohrium.com
Accuracy The closeness of the test results obtained by the method to the true value. bohrium.compensoft.net
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mjcce.org.mkbohrium.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mjcce.org.mkbohrium.com

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized molecules and for confirming the integrity of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. pressbooks.pub Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), as well as signals for the methylene protons of the heptanedioyl chain. researchgate.net The chemical shifts of the protons alpha to the carbonyl groups will be downfield compared to the other methylene protons in the chain. ubc.ca

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. weebly.comlibretexts.org For this compound, one would expect to see distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the two carbons of the ethyl group, and the five carbons of the heptanedioyl chain. libretexts.orgwisc.edu The chemical shifts of the carbonyl carbons are typically found in the range of 170-185 ppm. wisc.edu

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on typical chemical shift ranges for similar functional groups. libretexts.orgwisc.edu

Carbon Atom Expected Chemical Shift Range (ppm)
Carbonyl (Carboxylic Acid)175-185
Carbonyl (Ester)170-175
-O-C H₂-CH₃60-65
-CH₂- (alpha to ester C=O)33-38
-CH₂- (alpha to acid C=O)33-38
-CH₂- (beta to C=O)24-29
-CH₂- (gamma to C=O)28-33
-O-CH₂-C H₃13-16

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. upi.edu The IR spectrum of this compound would be characterized by the absorption bands corresponding to the vibrations of its key functional groups. thermofisher.comlibretexts.org

Key expected IR absorption bands for this compound include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.org

C-H Stretch (Alkyl): Absorptions in the range of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methylene and methyl groups. libretexts.org

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid carbonyl typically absorbs around 1710-1700 cm⁻¹, while the ester carbonyl absorbs at a slightly higher frequency, around 1740-1730 cm⁻¹. libretexts.org

C-O Stretch: Absorptions corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups are expected in the 1300-1000 cm⁻¹ region. libretexts.org

Advanced Mass Spectrometry for Structural Elucidation and Fragmentation Analysis of this compound

Advanced mass spectrometry techniques are indispensable tools for the detailed characterization of chemical compounds. In the context of this compound, these methods provide profound insights into its structural features and elemental composition. Specifically, tandem mass spectrometry (MS/MS) is employed for in-depth structural elucidation through fragmentation analysis, while high-resolution mass spectrometry (HRMS) is utilized for the unambiguous confirmation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Dicarboxylic Acid Derivatives

Tandem mass spectrometry, or MS/MS, is a powerful analytical technique that involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. This method is particularly valuable for the structural characterization of dicarboxylic acid derivatives like this compound. wikipedia.org The process involves the ionization of the molecule, selection of the molecular ion (or a specific adduct ion), and subsequent fragmentation of this ion through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule. nih.govyoutube.com

The fragmentation pathways of aliphatic dicarboxylic acid monoesters are influenced by the presence of both a carboxylic acid and an ester functional group. researchgate.net In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often the precursor ion selected for MS/MS analysis. Studies on analogous monoanions of dicarboxylic acid monoesters, such as monomethyl esters of glutaric and sebacic acids, reveal characteristic fragmentation patterns. researchgate.net A primary fragmentation pathway involves the loss of the alcohol moiety from the ester group. For this compound, this would correspond to the loss of ethanol (B145695) (CH₃CH₂OH). researchgate.net

Another significant fragmentation pathway for dicarboxylic acids and their monoesters is the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net The relative abundance of the fragment ions can provide further structural information. For instance, the presence of specific ions can help to distinguish between isomers.

Table 1: Predicted Key MS/MS Fragmentation of this compound ([M-H]⁻)

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
187.0970[M-H-C₂H₅OH]⁻Ethanol (46.0419 u)
187.0970[M-H-H₂O]⁻Water (18.0106 u)
187.0970[M-H-CO₂]⁻Carbon Dioxide (43.9898 u)

Note: The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.

The fragmentation patterns observed in MS/MS spectra are crucial for identifying unknown compounds in complex mixtures and for confirming the structure of synthesized molecules. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. upce.cz Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high precision allows for the differentiation of molecules that may have the same nominal mass but different elemental formulas. nih.gov

For this compound, the molecular formula is C₉H₁₆O₄. chegg.com The exact mass of a molecule is calculated by summing the exact masses of its constituent isotopes. By comparing the experimentally measured accurate mass with the theoretical exact mass calculated for a proposed molecular formula, the elemental composition can be confidently confirmed. rsc.org Modern HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned molecular formula. researchgate.net

The ability to obtain an accurate mass measurement is a powerful tool in chemical analysis, significantly narrowing down the potential candidates for an unknown compound and providing definitive evidence for the identity of a target molecule. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₁₆O₄
Nominal Mass188 u
Monoisotopic Mass188.10486 u

The monoisotopic mass is the sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element.

In addition to confirming the molecular formula of the parent compound, HRMS is also invaluable for determining the elemental composition of fragment ions produced in MS/MS experiments, further aiding in the structural elucidation process. canada.ca

Environmental Chemistry and Fate in Research Contexts

Formation in Secondary Organic Aerosol (SOA) Studies

While direct atmospheric measurements specifically identifying heptanedioic acid, monoethyl ester in secondary organic aerosol (SOA) are not extensively documented, the presence of its parent dicarboxylic acid, heptanedioic acid (pimelic acid), in atmospheric aerosols suggests the potential for the monoester's formation. d-nb.infocopernicus.org SOA is formed from the atmospheric oxidation of volatile organic compounds (VOCs), and its composition is complex, often including a variety of oxygenated multifunctional compounds. nih.gov

Studies analyzing the molecular composition of SOA have identified C4-C9 dicarboxylic acids as significant components. mdpi.com Pimelic acid (a C7 dicarboxylic acid) has been detected in aerosol particle filter samples, where it is often grouped with other dicarboxylic acids like azelaic and suberic acid. copernicus.org These acids are understood to be products of the oxidation of both biogenic and anthropogenic VOC precursors. d-nb.infocopernicus.org

The presence of pimelic acid in SOA provides a basis for the potential existence of its monoethyl ester. Laboratory studies have demonstrated that esterification reactions can occur within the aerosol particle phase. In one such study, filters preloaded with β-pinene SOA were spiked with pimelic acid, among other carboxylic acids, to investigate subsequent chemical reactions. nih.gov This suggests that if both pimelic acid and ethanol (B145695) are present in the atmospheric aerosol phase, the formation of this compound is plausible.

The formation of dicarboxylic acids like pimelic acid in the atmosphere is primarily attributed to the oxidative cleavage of unsaturated fatty acids or cyclic alkenes through ozonolysis. wikipedia.org Ozonolysis involves the reaction of ozone (O₃) with a carbon-carbon double bond, leading to the formation of an unstable primary ozonide, which then rearranges into a more stable ozonide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is subsequently cleaved, often under oxidative conditions in the atmosphere, to yield carbonyls and carboxylic acids. youtube.comyoutube.com For example, the ozonolysis of oleic acid is a known source of azelaic acid (a C9 dicarboxylic acid). wikipedia.org A similar pathway involving the ozonolysis of a C7-containing unsaturated precursor could lead to the formation of pimelic acid.

Once pimelic acid is present in the aerosol phase, it can undergo further reactions. The proposed pathway for the formation of this compound is through acid-catalyzed esterification with ethanol. Ethanol is a prevalent atmospheric VOC, and its presence within the aqueous phase of aerosols could facilitate this reaction, especially under the acidic conditions common in atmospheric aerosols. The reaction would involve the protonation of the carboxylic acid group of pimelic acid, followed by a nucleophilic attack from ethanol, ultimately forming the monoethyl ester and water. The deliberate use of pimelic acid to induce esterification in laboratory-generated SOA supports the viability of this reaction pathway in the particle phase. nih.gov

Biodegradation Studies in Environmental Systems (Microbial Degradation)

Specific studies on the microbial degradation of this compound are limited. However, extensive research on the biodegradation of other esters, such as phthalate (B1215562) esters (PAEs), and the parent dicarboxylic acid (pimelic acid) provides a strong basis for predicting its environmental fate. nih.govnih.govnih.gov

The initial and critical step in the biodegradation of an ester is the cleavage of the ester bond, a process known as hydrolysis. nih.gov In environmental systems, this is typically mediated by microbial enzymes called esterases or hydrolases. The biodegradation of PAEs, for instance, begins with the enzymatic hydrolysis of the diester to a monoester and then to phthalic acid and the corresponding alcohol. nih.gov

By analogy, the biodegradation of this compound would be initiated by an esterase. This enzyme would catalyze the hydrolysis of the ester linkage, yielding heptanedioic acid (pimelic acid) and ethanol. These products are generally less toxic and more readily assimilated by microorganisms for further degradation. Various bacteria and fungi possess the enzymatic machinery to carry out such hydrolytic reactions as part of their metabolic processes to utilize organic compounds as carbon and energy sources. nih.gov

Following the initial ester cleavage, the resulting products, heptanedioic acid and ethanol, are further metabolized by microorganisms. Ethanol is a simple alcohol that is readily used by many microbes. The degradation pathway for pimelic acid has been studied in denitrifying bacteria. nih.gov

The catabolism of pimelate (B1236862) involves a series of biochemical reactions similar to the β-oxidation of fatty acids. The key steps in this pathway are:

Activation: Pimelic acid is first activated to its coenzyme A (CoA) thioester, pimelyl-CoA. This reaction is dependent on ATP and Mg²⁺. nih.gov

Oxidation: Pimelyl-CoA is then oxidized, initiating a sequence of β-oxidation-like reactions. nih.gov

Degradation: This pathway leads to the breakdown of the seven-carbon chain, ultimately yielding glutaryl-CoA (a five-carbon dicarboxyl-CoA) and acetyl-CoA (a two-carbon unit). nih.gov

These transformation products, glutaryl-CoA and acetyl-CoA, are central metabolites that can then enter the citric acid cycle and other primary metabolic pathways to support cell growth and energy production.

Comparative Studies and Structural Analogues

Analysis of Homologous Series of Monoethyl Esters

The properties and reactivity of monoethyl pimelate (B1236862) can be better understood when examined within its homologous series of dicarboxylic acid monoethyl esters. By comparing it with shorter and longer chain analogues, such as ethyl hydrogen adipate (B1204190) (C6) and ethyl hydrogen azelate (C9), the influence of the alkyl chain length becomes apparent.

Ethyl Hydrogen Adipate (C6) and Ethyl Hydrogen Azelate (C9) Comparisons

Ethyl hydrogen adipate, with its shorter six-carbon backbone, and ethyl hydrogen azelate, with its longer nine-carbon backbone, provide excellent points of comparison for understanding the impact of the methylene (B1212753) chain length on the physicochemical properties and reactivity of these monoesters.

Compound NameChemical FormulaMolecular Weight ( g/mol )Carbon Chain Length
Ethyl Hydrogen AdipateC8H14O4174.196
Heptanedioic acid, monoethyl esterC9H16O4188.227
Ethyl Hydrogen AzelateC11H20O4216.279

This table provides a comparison of the basic properties of monoethyl pimelate and its selected homologues.

In terms of reactivity, studies on the esterification of dicarboxylic acids have shown that the reaction rate tends to decrease as the number of carbons in the linear alkyl chain increases. researchgate.net This suggests that the esterification of adipic acid (C6) to its monoethyl ester would proceed at a faster rate than that of pimelic acid (C7), which in turn would be faster than that of azelaic acid (C9). This trend can be attributed to steric hindrance and the inductive effects of the lengthening alkyl chain. researchgate.net Conversely, studies on the enzymatic hydrolysis of dicarboxylic acid esters have indicated that the maximum hydrolysis rate increases with the elongation of the distance between the ester groups. nih.gov This suggests that under certain enzymatic conditions, ethyl hydrogen azelate might be hydrolyzed more readily than monoethyl pimelate, which would be hydrolyzed faster than ethyl hydrogen adipate.

Influence of Alkyl Chain Length on Reactivity and Biological Activity

The length of the alkyl chain in dicarboxylic acid monoethyl esters has a significant influence on both their chemical reactivity and biological activity.

Reactivity: As a general principle, the reactivity of the carboxylic acid group in the homologous series is influenced by the proximity of the ester group. The electron-withdrawing effect of the ester group can influence the acidity of the carboxylic acid, although this effect diminishes as the chain length increases. In enzymatic reactions, the chain length can affect how the molecule fits into the active site of an enzyme. For instance, in the biocatalytic production of mono-ethyl dicarboxylic acids, the efficiency of ω-oxidation can vary with chain length. Research has shown the production of mono-ethyl esters from C6, C8, and C9 fatty acids, with the highest molar yield observed for mono-ethyl azelate (C9) from nonanoic acid. nih.gov

Biological Activity: The biological activity of these monoesters is also tied to their chain length. The lipophilicity of the molecule, which is a key factor in its ability to cross cell membranes, increases with the length of the alkyl chain. This can impact their metabolic fate and their potential as bioactive molecules. For example, dicarboxylic acid monoesters have been investigated for their potential as antiseborrheic agents in pharmaceutical and cosmetic preparations, with the activity likely being dependent on the chain length.

Comparison with Diethyl Esters (e.g., Diethyl Pimelate)

A comparison between this compound and its corresponding diester, diethyl pimelate, reveals significant differences in their reactivity and the types of research applications for which they are suited.

Differential Reactivity Profiles

The most significant difference in the reactivity profiles of monoethyl pimelate and diethyl pimelate stems from the presence of a free carboxylic acid group in the former. This allows monoethyl pimelate to undergo reactions typical of carboxylic acids, such as salt formation, conversion to acid chlorides, and amidation. Diethyl pimelate, lacking this acidic proton, does not undergo these reactions.

In reactions involving the ester groups, both compounds can undergo hydrolysis and transesterification. However, the presence of the carboxylic acid group in monoethyl pimelate can influence the reactivity of the ester group, and vice versa, through intramolecular interactions, especially in enzymatic reactions.

Distinct Research Applications

The differing reactivity profiles of monoethyl pimelate and diethyl pimelate lead to their use in distinct research applications.

Diethyl Pimelate: A primary application of diethyl pimelate is in the Dieckmann condensation , an intramolecular reaction that forms a cyclic β-keto ester. pearson.comijraset.com This reaction is a powerful tool for the synthesis of five- or six-membered rings and is utilized in the production of various fine chemicals, including pharmaceuticals like steroids and some antibiotics, as well as fragrance compounds. ijraset.comnumberanalytics.com The solvent-free Dieckmann condensation of diethyl pimelate has been shown to proceed efficiently, offering a green and economical synthetic route.

Monoethyl Pimelate: The presence of two different functional groups in monoethyl pimelate makes it a valuable building block for the synthesis of more complex molecules, particularly macrocycles . nih.gov The carboxylic acid and ester functionalities can be selectively reacted to build larger, cyclic structures. The synthesis of macrocyclic compounds is an area of intense research due to their potential as therapeutic agents, particularly for targeting challenging biological targets like protein-protein interactions. nih.govrsc.org

Mono-methyl Ester Analogues and Their Research Implications

The choice between a mono-methyl or a mono-ethyl ester of heptanedioic acid can have significant implications for its research applications, primarily due to differences in reactivity and their roles as protecting groups.

In general, methyl esters are often more reactive than their ethyl ester counterparts in reactions such as hydrolysis, which can be attributed to the smaller steric hindrance of the methyl group. nih.govguidechem.com This difference in reactivity can be exploited in synthetic strategies where a more labile ester is desired.

A significant research implication of using the monomethyl ester of a dicarboxylic acid is seen in the study of biotin (B1667282) synthesis . Pimeloyl-ACP methyl ester, derived from the monomethyl ester of pimelic acid, is a key intermediate in the biosynthetic pathway of biotin in many bacteria. rsc.org The methyl ester group plays a crucial role in allowing the molecule to be recognized and processed by the fatty acid synthesis machinery. rsc.org This specific requirement for the methyl ester in a fundamental biological process underscores the importance of the choice of alkyl group in biochemical research.

Interconvertibility and Metabolic Relevance

The metabolic journey of this compound is primarily dictated by two main pathways: its hydrolysis to pimelic acid and ethanol (B145695), and the subsequent metabolism of pimelic acid.

Hydrolysis to Pimelic Acid:

The ester linkage in this compound is susceptible to hydrolysis by carboxylesterases, a family of enzymes widely distributed in the body, with high concentrations in the liver and intestines. nih.gov This enzymatic reaction breaks the ester bond, yielding pimelic acid and ethanol.

Metabolic Fate of Pimelic Acid:

Once formed, pimelic acid enters the metabolic pool of dicarboxylic acids. Pimelic acid itself is a naturally occurring molecule and a key intermediate in the biosynthesis of biotin (vitamin B7) in many organisms. hmdb.cawikipedia.org Derivatives of pimelic acid are also involved in the biosynthesis of the amino acid lysine (B10760008). hmdb.cawikipedia.orgfoodb.ca

Pimelic acid and other dicarboxylic acids can be metabolized through peroxisomal β-oxidation. nih.gov This process shortens the carbon chain of the dicarboxylic acid, ultimately leading to the formation of succinyl-CoA, which can then enter the Krebs cycle for energy production. The excretion of pimelic acid in the urine has been noted in certain metabolic disorders, highlighting its connection to fatty acid metabolism. hmdb.canih.gov

Distinct Substrate Preferences in Enzymatic Assays

The enzymatic hydrolysis of esters is a key area of study in drug metabolism and toxicology. The substrate specificity of esterases determines which esters are efficiently cleaved. While specific enzymatic assay data for this compound are scarce, general principles of esterase substrate preference can be applied.

Structural Analogues and Enzyme Specificity:

The structure of both the acidic and the alcohol portion of an ester are critical determinants of its interaction with the active site of an esterase. For instance, human carboxylesterase hCE1 is generally more efficient at hydrolyzing esters with small alcohol groups, whereas hCE2 can accommodate larger alcohol groups. nih.gov The acyl chain length also plays a crucial role. Some esterases exhibit a preference for short-chain acyl groups, while others are more active towards medium-chain lengths. nih.govresearchgate.net

In the context of this compound, its structural analogues would include other monoesters of dicarboxylic acids with varying chain lengths, such as monoethyl adipate (from the C6 dicarboxylic acid, adipic acid) and monoethyl suberate (B1241622) (from the C8 dicarboxylic acid, suberic acid).

A hypothetical comparative enzymatic assay could reveal the following trends based on known carboxylesterase properties:

Effect of Acyl Chain Length: The rate of hydrolysis might vary as the length of the dicarboxylic acid chain changes. There is often an optimal chain length for maximal enzyme activity. nih.gov

Effect of Alcohol Group: Replacing the ethyl group with other alcohol moieties (e.g., methyl, propyl) would likely alter the rate of hydrolysis, reflecting the specificities of the esterases involved.

Interactive Data Table: Hypothetical Substrate Specificity of Carboxylesterases for Dicarboxylic Acid Monoethyl Esters

SubstrateDicarboxylic Acid Chain LengthHypothetical Relative Hydrolysis Rate by hCE1Hypothetical Relative Hydrolysis Rate by hCE2
Monoethyl MalonateC3ModerateLow
Monoethyl SuccinateC4HighModerate
Monoethyl GlutarateC5HighHigh
Monoethyl AdipateC6ModerateHigh
This compound C7 Moderate Moderate
Monoethyl SuberateC8LowModerate
Monoethyl AzelateC9LowLow
Monoethyl SebacateC10Very LowLow

This table presents a hypothetical scenario based on general principles of carboxylesterase substrate specificity, as direct comparative data for this specific series of compounds is not available in the provided search results.

The rationale behind these hypothetical values is that hCE1 and hCE2 have different active site geometries. The active site of hCE1 is often described as having a large acyl-binding pocket and a small alcohol-binding pocket, whereas hCE2 has a smaller acyl-binding pocket and a larger alcohol-binding pocket. nih.gov This would suggest that as the dicarboxylic acid chain (the "acyl" portion) of the monoester increases in length, its fit within the active site of the enzymes would change, leading to altered hydrolysis rates.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of dicarboxylic acid monoesters is an area ripe for innovation, with a strong emphasis on developing environmentally friendly and efficient methods.

Enzymatic Catalysis : A significant future direction lies in the use of enzymes. Nitrilase from Acidovorax facilis 72W has demonstrated the ability to convert aliphatic cyanocarboxylic acid esters into the corresponding dicarboxylic acid monoesters with high chemoselectivity and 100% conversion. google.com This biocatalytic approach avoids harsh chemicals and can be highly specific. Lipases, such as that from Candida antarctica, are also being explored for the selective esterification of dicarboxylic acids and for producing biopolyesters from these monomers. mdpi.comnih.gov

Renewable Feedstocks : There is a growing trend towards using renewable resources. Research has shown the possibility of producing dicarboxylic acids, the precursors to their monoesters, from biomass like oleic acid through multi-step enzymatic cascades. researchgate.net This reduces the reliance on traditional petrochemical sources.

Green Chemistry Approaches : The design of recyclable biobased polymers using eco-friendly synthetic methods is a key goal. rsc.org This includes developing processes like transesterification under milder conditions to produce a variety of dicarboxylic acid monoesters, which are valuable as intermediates for materials like polyester (B1180765) polyols and nylons. google.com

Table 1: Comparison of Synthetic Approaches

Synthetic RouteKey AdvantagesResearch FocusReferences
Enzymatic CatalysisHigh selectivity, mild conditions, environmentally friendlyDiscovery and optimization of enzymes like nitrilases and lipases google.commdpi.comnih.gov
Renewable FeedstocksSustainable, reduces fossil fuel dependenceConversion of biomass (e.g., oleic acid) to dicarboxylic acids researchgate.net
Green TransesterificationHigh selectivity, potential for recyclingUse of metal alkoxide catalysts for efficient conversion rsc.orggoogle.com

Exploration of Expanded Biological Research Applications

The role of heptanedioic acid and its esters in biological systems is an expanding field of inquiry, particularly in the context of metabolic research.

Biomarker for Metabolic Disorders : Pimelic acid, the parent dicarboxylic acid of monoethyl pimelate (B1236862), is excreted in elevated amounts in the urine of individuals with certain mitochondrial and peroxisomal beta-oxidation disorders. This suggests that its esters could also serve as potential biomarkers. Future research will likely focus on correlating the levels of monoethyl pimelate in bodily fluids with specific metabolic diseases. Studies have already shown that profiles of other organic acids, like bile acids, can predict the risk of developing metabolic abnormalities such as type 2 diabetes. nih.govnih.gov

Role in Biosynthesis : Derivatives of pimelic acid are known to be involved in the biosynthesis of biotin (B1667282) (vitamin B7). Investigating the specific role of monoethyl pimelate in this and other metabolic pathways could reveal new insights into cellular metabolism and nutrition.

Precursor for Bioactive Molecules : The bifunctional nature of heptanedioic acid, monoethyl ester makes it a useful building block in organic synthesis. Future work could explore its use as a starting material for the creation of novel compounds with potential therapeutic properties.

Integration with Advanced Analytical and Computational Techniques

To fully understand the significance of this compound, especially in complex biological samples, advanced analytical and computational tools are necessary.

Advanced Analytical Methods : The accurate quantification of dicarboxylic acids and their monoesters is challenging. Future research will likely focus on refining techniques like derivatization followed by gas chromatography-mass spectrometry (GC-MS) to improve detection in various matrices, including engine exhaust and biological fluids. researchgate.net

Computational Modeling : Computational methods can provide valuable insights where experimental data is lacking. Numerical modeling is being used to understand the transport and behavior of organic pollutants in different environments. nih.gov Similar models could be developed for monoethyl pimelate to predict its interactions with biological systems and its environmental distribution.

Comprehensive Environmental Fate and Remediation Research

Understanding the environmental impact of chemicals is crucial. For this compound, this involves studying its persistence, degradation, and potential for remediation.

Biodegradation : While dicarboxylic acids like resin acids are considered readily biodegradable, their removal rates can vary, and some transformation products may be more persistent. nih.gov Research is needed to identify the specific microorganisms and enzymatic pathways responsible for the degradation of monoethyl pimelate in soil and water. The environmental fate of related compounds, such as aminopolycarboxylic acids, has been studied, revealing that both biotic and abiotic (like photodegradation) processes can be significant. nih.gov

Remediation Technologies : In cases of environmental contamination, effective and green remediation strategies are required. For persistent organic pollutants, technologies like electrokinetic (EK) remediation, sometimes combined with bioremediation or chemical oxidation, are being explored, especially for low-permeability soils. nih.gov Research could investigate the applicability of these advanced methods for the removal of dicarboxylic acid esters from contaminated sites.

Q & A

Q. What are the established synthetic routes for heptanedioic acid, monoethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Routes : The ester can be synthesized via esterification of heptanedioic acid with ethanol using acid catalysts (e.g., H₂SO₄) or through transesterification of higher esters. Palladium-catalyzed C–O bond formation (e.g., oxidative cyclization) is also applicable for structurally complex derivatives .
  • Optimization : Yield and purity depend on stoichiometric ratios (acid:alcohol), catalyst loading, temperature (60–100°C), and reaction time. For example, Pd-catalyzed methods achieve ~65–70% yield under aerobic conditions, with steric hindrance influencing regioselectivity .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for –CH₂O–; carbonyl carbons at ~170 ppm). Compare with databases for structural validation .
    • FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and –OH absence (if fully esterified) .
  • Chromatography :
    • HPLC/GC-MS : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with FID detection .
    • Titration : Determine residual acidity via NaOH titration (pH 3.0 buffer for peptides; adaptable for carboxylic acid quantification) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to irritant properties (R36/37/38: eye/skin/respiratory irritation) .
  • Ventilation : Work in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying this compound's inhibition of NADPH oxidase (NOX) isoforms?

Methodological Answer:

  • Biological Activity : The ester disrupts p47phox-p22phox subunit interactions in NOX, reducing superoxide (O₂•⁻) production. Validate via EPR spectroscopy with spin traps (e.g., DMPO) to quantify O₂•⁻ inhibition .
  • Structure-Activity Relationship (SAR) : Elongated alkyl chains (e.g., heptanedioic vs. pentanedioic derivatives) enhance lipid solubility and membrane penetration, improving inhibitory efficacy .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to NOX subunits .

Q. How can mixed-methods research designs address discrepancies in reported biological activities of heptanedioic acid derivatives?

Methodological Answer:

  • Quantitative Component : Conduct dose-response assays (e.g., IC₅₀ determination for NOX inhibition) to establish potency variability across derivatives .
  • Qualitative Component : Perform systematic literature reviews to identify confounding factors (e.g., solvent polarity, cell line differences) .
  • Integration : Triangulate data using statistical tools (ANOVA for quantitative data) and thematic analysis for qualitative trends .

Q. What advanced analytical approaches are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization (ESI⁻ mode for carboxylic acids) and chromatographic separation (C18 column, 0.1% formic acid) .
  • Isotope Dilution : Spike samples with deuterated analogs (e.g., D4-labeled esters) to correct for matrix effects .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (80–120%) per ICH guidelines .

Data Contradiction Analysis

Example : Conflicting reports on NOX inhibition efficacy may arise from:

  • Experimental Variability : Differences in cell models (primary vs. immortalized) or O₂•⁻ detection methods (EPR vs. lucigenin assays) .
  • Synthetic Impurities : Residual catalysts (e.g., Pd) in ester preparations could artifactually influence biological activity .
  • Resolution : Replicate studies under standardized conditions (e.g., ISO 17025) and report synthetic purity (≥95% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.